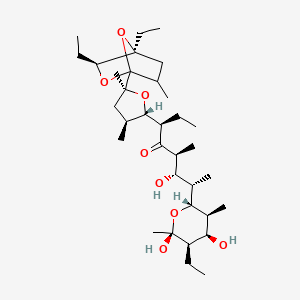
Lysocellin, 3-de(carboxymethyl)-4-demethyl-17,21-dideoxy-17,21-epoxy-4-ethyl-5-hydroxy-3-methyl-, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysocellin, 3-de(carboxymethyl)-4-demethyl-17,21-dideoxy-17,21-epoxy-4-ethyl-5-hydroxy-3-methyl-, (5R)- is a natural product found in Streptomyces with data available.
Scientific Research Applications
Novel Polyether Antibiotics
Research has identified Streptomyces sp. X-14873 as a producer of various secondary metabolites, including novel actinomycins and polyether antibiotics. Lysocellin is closely related to one of these novel polyethers, X-14873A, differing in certain substituents. This highlights lysocellin's importance in the broader study of polyether antibiotics produced by Streptomyces species (Westley et al., 1986).
Total Synthesis of Lysocellin
The stereoselective total synthesis of lysocellin has been achieved, with the synthesis of its subunits from D-glucose and D-mannitol. This synthesis is crucial for understanding the structure and potential applications of lysocellin as a polyether antibiotic (Horita et al., 1996).
Ionophorous Properties
Lysocellin, produced by Streptomyces cacaoi var. asoensis, is recognized for its ionophore properties, showing a high affinity for divalent cations and the ability to transport biological amines. This property could be significant in studies related to ion transport and cellular signaling (Koenuma & Ōtake, 1977).
Molecular Modifications and Interactions
Research involving the modifications and interactions of lysine residues in proteins, like the studies conducted by Nemet, Varga-Defterdarović, and Turk (2006) and Baskal and Tsikas (2022), provide insights into the biochemical processes that might be relevant in understanding lysocellin's interactions at a molecular level (Nemet et al., 2006); (Baskal & Tsikas, 2022).
DNA Methylation and Demethylation
Studies on DNA methyltransferases and demethylases, such as those by Chen, Wang, and Shen (2012) and Forneris et al. (2006), though not directly related to lysocellin, contribute to understanding the broader context of methylation and demethylation processes in cells, which could intersect with lysocellin's role in cellular processes (Chen et al., 2012); (Forneris et al., 2006).
properties
CAS RN |
88263-35-8 |
|---|---|
Product Name |
Lysocellin, 3-de(carboxymethyl)-4-demethyl-17,21-dideoxy-17,21-epoxy-4-ethyl-5-hydroxy-3-methyl-, (5R)- |
Molecular Formula |
C34H60O8 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S,6R)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one |
InChI |
InChI=1S/C34H60O8/c1-12-23(27(36)20(7)26(35)21(8)30-22(9)28(37)24(13-2)32(11,38)41-30)29-18(5)16-31(10,40-29)34-19(6)17-33(15-4,42-34)25(14-3)39-34/h18-26,28-30,35,37-38H,12-17H2,1-11H3/t18-,19+,20-,21-,22-,23-,24+,25-,26+,28+,29-,30+,31-,32-,33-,34?/m0/s1 |
InChI Key |
IVNOVETYABPCDY-DOFZAYOGSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](O[C@]1(C)O)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(C)C34[C@@H](C[C@](O3)([C@@H](O4)CC)CC)C)C)O)C)O |
SMILES |
CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C34C(CC(O3)(C(O4)CC)CC)C)C)O)C)O |
Canonical SMILES |
CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C34C(CC(O3)(C(O4)CC)CC)C)C)O)C)O |
synonyms |
antibiotic X 14873G antibiotic X-14873G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
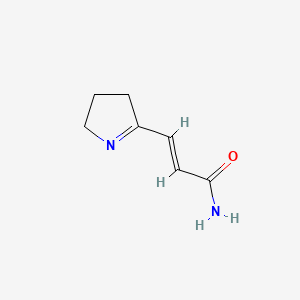
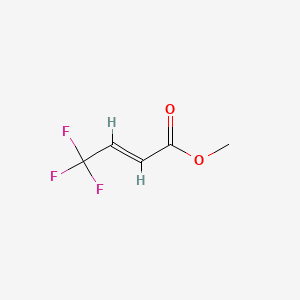
![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)
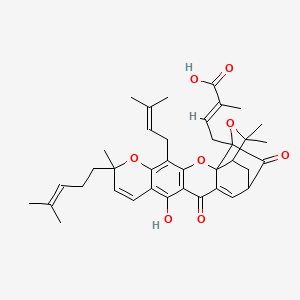
![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)
![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)

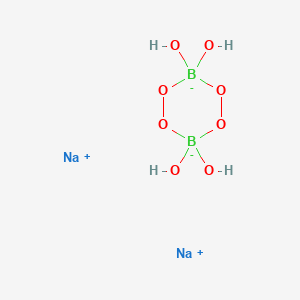
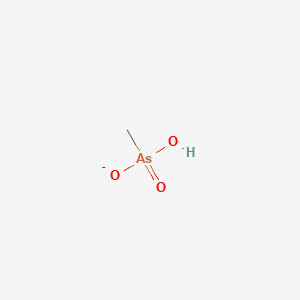
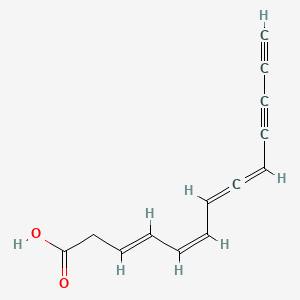
![(2R)-4-[(2S)-9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1230873.png)

![3-{4-[(E)-2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethyl-benzenesulfonamide](/img/structure/B1230878.png)